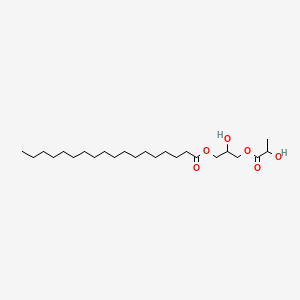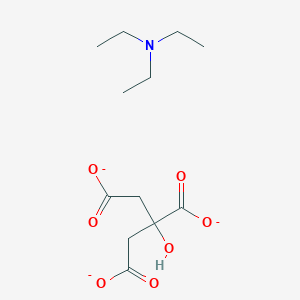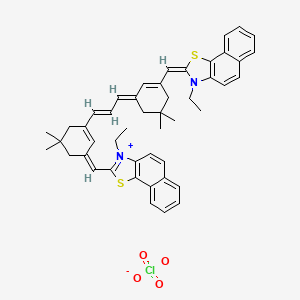
Naphtho(2,1-d)thiazolium, 3-ethyl-2-((3-(3-(3-((3-ethylnaphtho(2,1-d)thiazol-2(3H)-ylidene)methyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)-1-propenyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)methyl)-, perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphtho(2,1-d)thiazolium, 3-ethyl-2-((3-(3-(3-((3-ethylnaphtho(2,1-d)thiazol-2(3H)-ylidene)methyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)-1-propenyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)methyl)-, perchlorate is a complex organic compound It is characterized by its unique structure, which includes multiple naphtho and thiazolium rings
Métodos De Preparación
The synthesis of Naphtho(2,1-d)thiazolium, 3-ethyl-2-((3-(3-(3-((3-ethylnaphtho(2,1-d)thiazol-2(3H)-ylidene)methyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)-1-propenyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)methyl)-, perchlorate involves multiple steps. The synthetic route typically starts with the preparation of the naphtho and thiazolium precursors. These precursors are then subjected to a series of reactions, including alkylation, cyclization, and condensation, under controlled conditions to form the final compound. Industrial production methods may involve optimization of these steps to increase yield and purity.
Análisis De Reacciones Químicas
Naphtho(2,1-d)thiazolium, 3-ethyl-2-((3-(3-(3-((3-ethylnaphtho(2,1-d)thiazol-2(3H)-ylidene)methyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)-1-propenyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)methyl)-, perchlorate can undergo various chemical reactions. These include:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Naphtho(2,1-d)thiazolium, 3-ethyl-2-((3-(3-(3-((3-ethylnaphtho(2,1-d)thiazol-2(3H)-ylidene)methyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)-1-propenyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)methyl)-, perchlorate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of Naphtho(2,1-d)thiazolium, 3-ethyl-2-((3-(3-(3-((3-ethylnaphtho(2,1-d)thiazol-2(3H)-ylidene)methyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)-1-propenyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)methyl)-, perchlorate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions.
Comparación Con Compuestos Similares
Naphtho(2,1-d)thiazolium, 3-ethyl-2-((3-(3-(3-((3-ethylnaphtho(2,1-d)thiazol-2(3H)-ylidene)methyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)-1-propenyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)methyl)-, perchlorate can be compared with other similar compounds, such as:
- 2-Methyl-3-ethylnaphtho[2,1-d]thiazole-3-ium
- 3-ethyl-2-methyl-6,7,8,9-tetrahydro-naphtho[2,1-d]thiazolium, iodide
- 1-ethyl-2-methyl-3-(2-methylphenyl)quinazolin-1-ium-4-one, perchlorate
These compounds share structural similarities but may differ in their chemical properties, reactivity, and applications. The uniqueness of this compound lies in its specific structure and the resulting properties that make it suitable for various scientific and industrial applications.
Propiedades
Número CAS |
65767-29-5 |
|---|---|
Fórmula molecular |
C47H49ClN2O4S2 |
Peso molecular |
805.5 g/mol |
Nombre IUPAC |
(2E)-3-ethyl-2-[[(3E)-3-[(E)-3-[(3Z)-3-[(3-ethylbenzo[g][1,3]benzothiazol-3-ium-2-yl)methylidene]-5,5-dimethylcyclohexen-1-yl]prop-2-enylidene]-5,5-dimethylcyclohexen-1-yl]methylidene]benzo[g][1,3]benzothiazole;perchlorate |
InChI |
InChI=1S/C47H49N2S2.ClHO4/c1-7-48-40-22-20-36-16-9-11-18-38(36)44(40)50-42(48)26-34-24-32(28-46(3,4)30-34)14-13-15-33-25-35(31-47(5,6)29-33)27-43-49(8-2)41-23-21-37-17-10-12-19-39(37)45(41)51-43;2-1(3,4)5/h9-27H,7-8,28-31H2,1-6H3;(H,2,3,4,5)/q+1;/p-1 |
Clave InChI |
KYCPJTVPVKLRBG-UHFFFAOYSA-M |
SMILES isomérico |
CCN\1C2=C(C3=CC=CC=C3C=C2)S/C1=C/C4=C/C(=C/C=C/C5=C/C(=C\C6=[N+](C7=C(S6)C8=CC=CC=C8C=C7)CC)/CC(C5)(C)C)/CC(C4)(C)C.[O-]Cl(=O)(=O)=O |
SMILES canónico |
CCN1C2=C(C3=CC=CC=C3C=C2)SC1=CC4=CC(=CC=CC5=CC(=CC6=[N+](C7=C(S6)C8=CC=CC=C8C=C7)CC)CC(C5)(C)C)CC(C4)(C)C.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


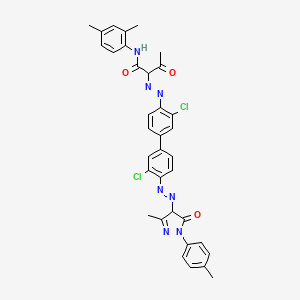
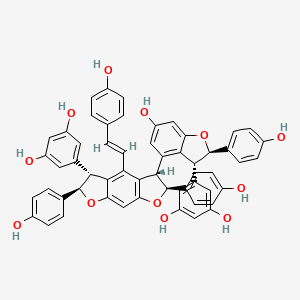
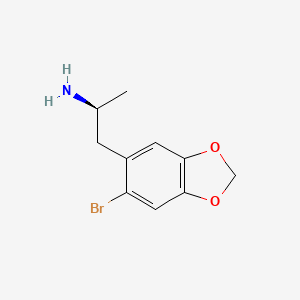

![4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;N'-[2-(diethylamino)ethyl]-4-ethoxybenzenecarboximidamide](/img/structure/B12774427.png)
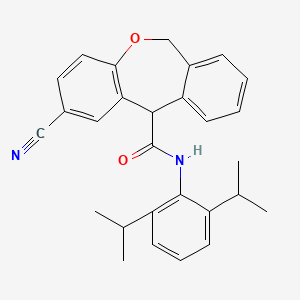
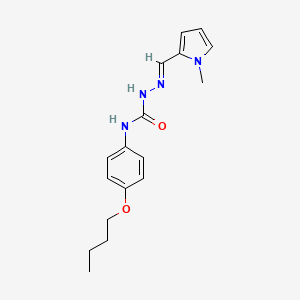

![2-[4-[1,2-bis(4-chlorophenyl)ethenyl]phenoxy]-N,N-diethylethanamine](/img/structure/B12774450.png)
